molecular formula C42H85NO3 B1627731 N-Lignoceroyl-DL-dihydrosphingosine CAS No. 75196-33-7

N-Lignoceroyl-DL-dihydrosphingosine

Numéro de catalogue: B1627731
Numéro CAS: 75196-33-7
Poids moléculaire: 652.1 g/mol
Clé InChI: BPLYVSYSBPLDOA-GYOJGHLZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Lignoceroyl-DL-dihydrosphingosine is a long-chain amide that belongs to the family of N-acyl sphingolipids. This compound is known for its bioactive properties, including anti-inflammatory, anti-tumor, and anti-oxidant activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Lignoceroyl-DL-dihydrosphingosine typically involves the reaction of dihydroxyoctadecan with tetracosanoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N-Lignoceroyl-DL-dihydrosphingosine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Skin Barrier Function

Research has indicated that N-lignoceroyl-DL-dihydrosphingosine plays a significant role in maintaining skin barrier integrity. A study demonstrated that alterations in ceramide scaffolds, including those involving dihydrosphingosine derivatives, affect the skin barrier function in keratinocyte-specific Arnt-deficient mice. The findings suggested that the presence of specific ceramide structures is crucial for the proper functioning of the skin barrier, highlighting the importance of sphingolipids like this compound in dermatological health .

Metabolic Engineering

This compound has been utilized in metabolic engineering to produce human ceramide-NS using genetically modified yeast strains. By manipulating the yeast Saccharomyces cerevisiae, researchers were able to enhance the production of sphingolipids containing sphingosine, demonstrating that this compound can serve as a substrate for synthesizing complex sphingolipids. This approach not only provides a sustainable source of ceramides but also paves the way for developing further systems to produce bioactive sphingolipids efficiently .

Therapeutic Applications

The compound has shown potential therapeutic applications, particularly concerning its role in modulating sphingolipid metabolism. For instance, FTY720, a synthetic analog of sphingosine that affects ceramide synthesis pathways, has been studied for its immunosuppressive properties. The inhibition of ceramide synthases and subsequent modulation of dihydrosphingosine levels could lead to new treatments for conditions requiring immune modulation . This highlights this compound's relevance in drug development and therapeutic strategies targeting sphingolipid pathways.

Biophysical Properties and Permeability Studies

Recent investigations into the biophysical properties of ceramides with different acyl chains have revealed insights into their permeability characteristics. Studies comparing this compound with other ceramide forms have shown how variations in acyl chain hydroxylation affect lipid organization and permeability. Such findings are critical for developing formulations aimed at enhancing skin absorption and barrier function .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Insights
Skin Barrier FunctionRole in maintaining skin integrity through specific ceramide structuresAlterations affect barrier function in experimental models .
Metabolic EngineeringProduction of human ceramide-NS via engineered yeastEnhanced production of sphingolipids through genetic modifications .
Therapeutic ApplicationsPotential use in immunomodulation via modulation of sphingolipid metabolismFTY720's effects on ceramide synthesis suggest new treatment avenues .
Biophysical PropertiesImpact on lipid organization and permeability based on acyl chain variationsHydroxylation affects phase behavior and skin permeability .

Case Studies

Case Study 1: Skin Barrier Integrity
A study involving keratinocyte-specific Arnt-deficient mice provided insights into how specific alterations in ceramide composition can compromise skin barrier function. The introduction of this compound was shown to restore some barrier properties, emphasizing its therapeutic potential in dermatology.

Case Study 2: Engineered Yeast for Sphingolipid Production
In metabolic engineering experiments, yeast strains were genetically modified to produce higher yields of human ceramides by incorporating this compound as a substrate. This approach demonstrated the compound's utility in biotechnological applications aimed at producing complex lipids sustainably.

Mécanisme D'action

The mechanism of action of N-Lignoceroyl-DL-dihydrosphingosine involves its interaction with specific molecular targets and pathways. It is known to modulate cellular signaling pathways, including those involved in inflammation and apoptosis. The compound exerts its effects by binding to receptors on the cell surface, leading to the activation or inhibition of downstream signaling cascades .

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-[(2S,3R)-1,3-Dihydroxy-2-octadecanyl]-24-hydroxytetracosanamide
  • N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid

Uniqueness

N-Lignoceroyl-DL-dihydrosphingosine is unique due to its specific stereochemistry and long-chain structure, which contribute to its distinct bioactive properties. Compared to similar compounds, it has shown superior anti-inflammatory and anti-tumor activities, making it a valuable molecule for therapeutic research .

Activité Biologique

N-Lignoceroyl-DL-dihydrosphingosine, a sphingolipid derivative, has garnered attention due to its significant biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications in various biological systems.

Overview of this compound

This compound is a ceramide-like compound characterized by a long-chain fatty acid (lignoceric acid) attached to a dihydrosphingosine backbone. This structure is crucial for its integration into cellular membranes and its role in signaling pathways.

  • Cell Membrane Integrity :
    • This compound is incorporated into cell membranes, affecting their fluidity and permeability. It has been shown to influence the organization of lipid rafts, which are critical for various cellular processes including signal transduction.
  • Sphingolipid Metabolism :
    • This compound acts as a substrate for ceramide synthesis. Studies indicate that it can be converted into different ceramide species, influencing cellular responses to stress and apoptosis .
  • Role in Skin Barrier Function :
    • In skin models, this compound has been shown to enhance barrier properties by promoting the formation of lipid domains that reduce transepidermal water loss (TEWL). The presence of this sphingolipid improves the structural integrity of the stratum corneum .

Biological Activities

  • Antimicrobial Properties :
    • Research has indicated that sphingolipids including this compound exhibit antimicrobial effects against various pathogens, suggesting a role in innate immunity .
  • Influence on Cell Growth :
    • Experimental evidence suggests that this compound can modulate cell proliferation and differentiation, particularly in keratinocytes and fibroblasts, which are key players in skin health .

Case Studies

  • Skin Barrier Function Enhancement :
    • A study investigating the effects of this compound on human epidermal models demonstrated that its incorporation led to a significant reduction in TEWL compared to controls. The lipid's ability to form ordered structures within the lipid bilayer was highlighted as a key factor in improving barrier function .
  • Impact on Sphingolipid Profiles in Dyslipidemia :
    • In patients with dyslipidemia, altered levels of sphingolipids including dihydroceramides were observed. The administration of this compound showed potential in normalizing these profiles, indicating its therapeutic promise in metabolic disorders .

Data Tables

Biological ActivityMechanismObserved Effects
AntimicrobialDisruption of microbial membranesReduced pathogen viability
Cell Growth ModulationInfluence on sphingolipid metabolismEnhanced proliferation in fibroblasts
Skin Barrier ImprovementFormation of lipid domainsDecreased TEWL

Propriétés

IUPAC Name

N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLYVSYSBPLDOA-GYOJGHLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585209
Record name N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75196-33-7
Record name N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.